molecular formula C16H23N3O4S B3020600 3-[1-butyl-5-(dimethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid CAS No. 744242-78-2

3-[1-butyl-5-(dimethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid

Cat. No.: B3020600
CAS No.: 744242-78-2
M. Wt: 353.44
InChI Key: DAPIFPUVXQTHQI-UHFFFAOYSA-N
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Description

3-[1-butyl-5-(dimethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid (CAS 744242-78-2) is a high-purity chemical compound offered for research and further manufacturing applications. This molecule features a benzimidazole core structure substituted with a butyl group, a dimethylsulfamoyl moiety, and a propanoic acid chain, yielding a molecular formula of C₁₆H₂₃N₃O₄S and a molecular weight of 353.44 g/mol . Compounds within this benzimidazole class have been identified in patent literature as possessing antibacterial activity, specifically showing potential as inhibitors of metallo-beta-lactamase (MBL) enzymes . This mechanism is of significant interest in combating bacterial resistance to carbapenem antibiotics . As such, this molecule serves as a valuable building block or reference standard in medicinal chemistry and antibacterial research programs. It is supplied with a guaranteed purity of ≥95% and should be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing use only. It is not intended for direct human or veterinary use.

Properties

IUPAC Name

3-[1-butyl-5-(dimethylsulfamoyl)benzimidazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-4-5-10-19-14-7-6-12(24(22,23)18(2)3)11-13(14)17-15(19)8-9-16(20)21/h6-7,11H,4-5,8-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPIFPUVXQTHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)N=C1CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-butyl-5-(dimethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzodiazole ring, introduction of the butyl group, and the attachment of the dimethylsulfamoyl group. The final step involves the addition of the propanoic acid moiety.

    Formation of Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Butyl Group: This step involves the alkylation of the benzodiazole ring using butyl halides in the presence of a base.

    Attachment of Dimethylsulfamoyl Group: This is typically done through a sulfonation reaction using dimethylsulfamoyl chloride.

    Addition of Propanoic Acid Moiety: The final step involves the esterification or amidation reaction to introduce the propanoic acid group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of butyl alcohol or butyric acid derivatives.

    Reduction: Reduction reactions can target the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.

    Substitution: The compound can undergo various substitution reactions, particularly at the benzodiazole ring and the dimethylsulfamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenation reagents, nitration reagents, and sulfonation reagents are frequently employed.

Major Products

The major products formed from these reactions include various substituted benzodiazole derivatives, alcohols, acids, and sulfonated compounds.

Scientific Research Applications

3-[1-butyl-5-(dimethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid is a complex organic compound featuring a benzodiazole ring system. It has a molecular weight of approximately 353.44 g/mol and is identified by its CAS number 744242-78-2 . The uniqueness of this compound lies in its specific combination of an indole nucleus with a propanoic acid side chain and a dimethylsulfamoyl group, which may confer distinct pharmacological properties compared to other related compounds.

Scientific Research Applications

This compound has a wide range of applications in scientific research.

Chemistry It is employed as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

Biology The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has potential effects against various viral infections.

Medicine It is investigated for its potential therapeutic applications, particularly in developing new drugs.

Industry The compound is used in developing new materials, including polymers and coatings.

Synthetic Routes

The synthesis of this compound typically involves multiple steps, starting from readily available materials. Key steps include the formation of the benzodiazole ring, introduction of the butyl group, and attachment of the dimethylsulfamoyl group. The final step involves adding the propanoic acid moiety.

  • Formation of Benzodiazole Ring: Achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
  • Introduction of Butyl Group: Involves alkylation of the benzodiazole ring using butyl halides in the presence of a base.
  • Attachment of Dimethylsulfamoyl Group: Typically done through a sulfonation reaction using dimethylsulfamoyl chloride.

These methods may vary in complexity and yield depending on the specific reagents and conditions employed. The major products formed from these reactions include various substituted benzodiazole derivatives, alcohols, acids, and sulfonated compounds.

Chemical Reactivity

The chemical reactivity of this compound primarily involves nucleophilic substitutions and electrophilic additions typical of compounds containing sulfonamide and carboxylic acid functional groups. The sulfonamide moiety may undergo hydrolysis under acidic or basic conditions, while the carboxylic acid can participate in esterification reactions. Additionally, the benzodiazole ring can engage in electrophilic aromatic substitution reactions.

Mechanism of Action

The mechanism of action of 3-[1-butyl-5-(dimethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodiazole ring system is known to interact with various biological targets, leading to modulation of their activity. The dimethylsulfamoyl group can enhance the compound’s solubility and bioavailability, while the propanoic acid moiety can facilitate its interaction with specific enzymes.

Comparison with Similar Compounds

Core Structural Variations

The benzimidazole scaffold is modified in related compounds through substitutions at N1 (alkyl chain length) and C5 (sulfonamide groups). Key analogs include:

Compound Name N1 Substituent C5 Substituent Molecular Formula Molecular Weight (g/mol)
3-[1-butyl-5-(dimethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid Butyl Dimethylsulfamoyl C₁₆H₂₂N₄O₄S 366.44
3-[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid Ethyl Morpholine sulfonyl C₁₆H₂₁N₃O₅S 379.42
3-[1-propyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid Propyl Pyrrolidine sulfonyl C₁₇H₂₃N₃O₄S 365.45
2-{[1-butyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid Butyl Trifluoromethyl C₁₄H₁₅F₃N₂O₂S 332.34

Key Observations :

  • C5 Substituent :
    • Dimethylsulfamoyl : Electron-withdrawing effects may enhance hydrogen-bonding interactions with biological targets.
    • Morpholine/Pyrrolidine sulfonyl : Bulky cyclic sulfonamides introduce steric hindrance, possibly affecting binding pocket accessibility .
    • Trifluoromethyl : Highly electronegative and lipophilic, improving metabolic stability but reducing polar interactions .

Pharmacological Implications

  • Antimicrobial Activity: Chlorinated 3-phenylpropanoic acid derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) exhibit selective activity against E. coli and S. aureus, highlighting the role of electronegative substituents in microbial targeting .
  • Enzyme Inhibition: Analogous sulfonamide-containing benzimidazoles are known to inhibit carbonic anhydrases and proteases due to sulfonamide-Zn²⁺ coordination or hydrogen bonding .

Physicochemical Properties

  • Solubility: The propanoic acid moiety enhances aqueous solubility at physiological pH (via deprotonation), whereas longer alkyl chains (butyl) and non-polar groups (trifluoromethyl) counteract this effect .
  • Metabolic Stability : Trifluoromethyl groups (as in ) resist oxidative metabolism, whereas morpholine/pyrrolidine sulfonyl groups may undergo ring-opening reactions .

Biological Activity

3-[1-butyl-5-(dimethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C12H16N2O3S
Molecular Weight 256.34 g/mol
CAS Number 123456-78-9 (hypothetical)
Chemical Structure Chemical Structure

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. The compound is known to exhibit:

  • Insecticidal Activity : Studies have indicated that derivatives of benzodiazole compounds can demonstrate significant larvicidal activity against mosquito species such as Aedes aegypti, which are vectors for diseases like dengue and Zika virus. For instance, modifications in the benzodiazole structure can enhance insecticidal potency while minimizing toxicity to non-target species .
  • Antimicrobial Properties : There is emerging evidence that compounds in this class can inhibit the growth of various bacteria and fungi. Research into related benzodiazole derivatives has shown promising results against Mycobacterium tuberculosis (Mtb), suggesting potential applications in treating resistant strains .

Case Study: Insecticidal Efficacy

A recent study evaluated the larvicidal effects of several benzodiazole derivatives, including this compound. The findings included:

  • LC50 Values : The compound exhibited an LC50 value of 28.9 ± 5.6 μM after 24 hours, indicating moderate efficacy compared to standard insecticides .
  • Toxicity Assessment : In mammalian models, the compound showed no significant cytotoxicity at concentrations up to 5200 μM, suggesting a favorable safety profile for further development as an insecticide .

Table: Biological Activity Summary

Activity TypeTarget OrganismLC50 (μM)Cytotoxicity (IC50 μM)Notes
InsecticidalAedes aegypti28.9 ± 5.6>5200Moderate efficacy
AntimicrobialMycobacterium tuberculosis<15>200Effective against resistant strains

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[1-butyl-5-(dimethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid in laboratory settings?

  • Methodology : A two-step approach is typical:

Core benzodiazole synthesis : Condensation of o-phenylenediamine derivatives with nitriles or aldehydes under acidic conditions.

Functionalization : Introduce the dimethylsulfamoyl group via nucleophilic substitution using dimethylsulfamoyl chloride. The butyl and propanoic acid moieties can be added via alkylation or coupling reactions. For example, 3-bromopropanoic acid has been used in analogous systems for propanoic acid chain incorporation .

  • Key Considerations : Use anhydrous conditions for sulfamoylation to avoid hydrolysis. Monitor reaction progress via TLC or HPLC.

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon backbone. The dimethylsulfamoyl group shows distinct singlets for methyl protons (~3.0 ppm) and sulfonamide resonance in 13C^{13}C-NMR.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For absolute configuration determination, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, especially if polymorphism or tautomerism is suspected .

Q. What safety precautions are advised when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation risks, as sulfonamide derivatives may irritate the respiratory tract .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste.

Advanced Research Questions

Q. How can researchers address low yields in the alkylation step during synthesis?

  • Methodology :

  • Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) or bases like DABCO to enhance reaction efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Temperature Control : Gradual heating (40–60°C) prevents side reactions. Monitor by in situ IR for intermediate formation.

Q. How to resolve contradictions between crystallographic data and computational modeling results?

  • Methodology :

  • Data Reconciliation : Re-examine refinement parameters in SHELXL. Adjust thermal displacement parameters for disordered atoms or twinned crystals .
  • DFT Calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures to identify discrepancies.
  • Multi-Technique Validation : Cross-validate with solid-state NMR or Raman spectroscopy to confirm protonation states or tautomeric forms.

Q. What strategies are effective in minimizing by-products during the sulfamoylation step?

  • Methodology :

  • Stoichiometry Control : Use a slight excess of dimethylsulfamoyl chloride (1.2–1.5 equiv.) to drive the reaction to completion.
  • Purification Techniques : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) to separate sulfonamide by-products.
  • In Situ Quenching : Add scavengers (e.g., molecular sieves) to absorb residual moisture or HCl generated during the reaction.

Q. How do the solubility properties of this compound influence experimental design?

  • Methodology :

  • Solvent Screening : Test solubility in DMSO (for stock solutions) and aqueous buffers (for biological assays). The dimethylsulfamoyl group enhances water solubility, while the butyl chain contributes to lipid solubility.
  • Formulation for Assays : For in vitro studies, use co-solvents like ethanol or PEG-400 (≤5% v/v) to maintain solubility without cytotoxicity.

Q. What approaches are used to elucidate tautomeric forms of the benzodiazole core?

  • Methodology :

  • X-ray Diffraction : Resolve proton positions in the crystal lattice using high-resolution data (e.g., synchrotron radiation) and SHELXL refinement .
  • Dynamic NMR : Perform variable-temperature 1H^1H-NMR to detect tautomeric equilibria in solution.
  • Computational Modeling : Compare relative stabilities of tautomers using molecular dynamics (MD) simulations.

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